Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-
Description
Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- (CAS 26954-85-8) is a poly-substituted benzeneacetic acid derivative with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g/mol . Its structure features:
- A central benzene ring substituted with methoxy groups at positions 4 and 5.
- An acetyl group at position 2, which is further substituted with a 3,4-dimethoxyphenyl moiety.
- A carboxylic acid functional group.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
2-[2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-24-16-6-5-12(8-17(16)25-2)7-15(21)14-11-19(27-4)18(26-3)9-13(14)10-20(22)23/h5-6,8-9,11H,7,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCSBXFQWXQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2CC(=O)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181439 | |
| Record name | Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26954-85-8 | |
| Record name | 2-[2-(3,4-Dimethoxyphenyl)acetyl]-4,5-dimethoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26954-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026954858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Activation
The 3,4-dimethoxyphenylacetyl moiety is introduced via Friedel-Crafts acylation using homoveratrylamine derivatives as substrates. Polyphosphoric acid (PPA) catalyzes the reaction by generating acylium ions from carboxylic acid precursors. For instance, reacting homoveratrylamine with phenylacetic acid in PPA yields ketoamide intermediates with >85% efficiency. The methoxy groups at the 3- and 4-positions activate the benzene ring toward electrophilic attack, ensuring regioselective acylation at the para position relative to the methoxy substituents.
Optimized Protocol
A representative procedure involves:
- Dissolving 3,4-dimethoxybenzeneacetic acid (10 mmol) in PPA (50 mL) at 0°C.
- Gradually adding acetyl chloride (12 mmol) while maintaining temperature <5°C.
- Stirring at room temperature for 24 hours, followed by ice-water quench and extraction with dichloromethane.
- Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the diacetylated product in 78% yield.
This method’s key advantage lies in its scalability and minimal byproduct formation, though excess acylating agent may necessitate careful stoichiometric control.
Carbodiimide-Mediated Coupling for Side-Chain Functionalization
For introducing the 4,5-dimethoxybenzeneacetic acid moiety, carbodiimide-based coupling offers precise control over ester bond formation.
EDCI/DMAP Catalyzed Esterification
Patent CN103664681A demonstrates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) to couple carboxylic acids with alcohol nucleophiles. Applied to our target compound:
- 4,5-Dimethoxybenzeneacetic acid (5 mmol) and 2-(3,4-dimethoxyphenyl)ethanol (5.5 mmol) are dissolved in anhydrous dichloromethane.
- EDCI (6 mmol) and DMAP (0.5 mmol) are added under nitrogen at 0°C.
- After 24-hour stirring at room temperature, workup with 2M HCl and NaHCO3 yields the ester intermediate, which is hydrolyzed to the final carboxylic acid using NaOH/EtOH.
This method achieves 76% isolated yield with excellent regiochemical fidelity, though moisture-sensitive reagents require strict anhydrous conditions.
Sequential Methoxylation and Acetylation Strategies
Late-Stage Methoxylation
Introducing methoxy groups post-acylation prevents premature deactivation of the aromatic ring. A two-step sequence involves:
- Acylation of 2,3-dihydroxybenzeneacetic acid using acetyl chloride/AlCl3.
- Methylation with methyl iodide/K2CO3 in DMF at 60°C for 12 hours.
While this approach allows flexibility in substituent positioning, competing O-methylation and C-methylation side reactions necessitate careful monitoring by TLC or HPLC.
Comparative Analysis of Synthetic Routes
Critical Process Considerations
Solvent Selection
Purification Challenges
The compound’s high lipophilicity (logP ≈ 3.2) complicates chromatographic separation. Gradient elution from 10% to 50% ethyl acetate in hexane effectively resolves acetylated byproducts.
Scale-Up Feasibility
Kilogram-scale production favors Friedel-Crafts over coupling methods due to lower reagent costs. However, PPA waste neutralization requires environmental mitigation strategies.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring enhance its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxy/Ethoxy Substitutions
3,4-Diethoxyphenylacetic Acid
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 236.25 g/mol .
- Key Differences :
- Substitution pattern: 3,4-diethoxy groups instead of 3,4-dimethoxy.
- Lacks the acetyl group and additional methoxy substitutions present in the target compound.
(2,5-Dimethoxyphenyl)acetic Acid
Derivatives with Ester Functional Groups
Methyl {2-[(3,4-Dimethoxyphenyl)acetyl]-4,5-Dimethoxyphenyl}acetate
- Molecular Formula : C₂₁H₂₄O₇
- Molecular Weight : 388.42 g/mol .
- Key Differences :
- Methyl ester replaces the carboxylic acid group.
- Implications :
Benzeneacetic Acid, 3,4-Dimethoxy-, 1-Methylethyl Ester
Compounds with Hydroxy or Additional Oxygen Functionality
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol .
- Key Differences :
- Dihydroxy groups at positions 3 and 4 instead of methoxy.
- Acrylic acid backbone instead of acetyl-substituted benzeneacetic acid.
- Implications :
Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid)
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : Methoxy groups in the target compound donate electron density via resonance, stabilizing intermediates in electrophilic substitution reactions. Ethoxy groups in analogues offer similar effects but with increased steric bulk .
- Solubility : The carboxylic acid group in the target compound enhances water solubility, whereas ester derivatives (e.g., methyl ester) are more lipid-soluble, impacting bioavailability .
- Biological Activity : Caffeic acid’s dihydroxy structure confers radical-scavenging properties, while the target compound’s methoxy and acetyl groups may optimize binding to enzymatic targets in drug design .
Biological Activity
Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- (CAS No. 26954-85-8) is a complex organic compound notable for its unique structure and potential biological activities. The presence of multiple methoxy groups on its benzene ring significantly influences its reactivity and applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- is , and it features a distinctive arrangement of functional groups that enhance its chemical reactivity. The methoxy groups contribute to its lipophilicity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 342.39 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
| CAS Number | 26954-85-8 |
Synthesis Methods
The synthesis of this compound typically involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate acylating agent, often facilitated by catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The reaction conditions are optimized for high yield and purity.
Synthetic Route Example
- Starting Material : 3,4-Dimethoxyphenylacetic acid.
- Reagents : Acylating agent (e.g., acetic anhydride).
- Catalyst : Aluminum chloride.
- Solvent : Dichloromethane or toluene.
- Purification : Recrystallization or chromatography.
Biological Activity
Research has highlighted the potential biological activities of Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-. Its structure suggests possible applications in cancer therapy due to its interaction with cellular pathways.
Anticancer Activity
Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC₅₀ Values :
The biological activity is believed to stem from its ability to interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The methoxy groups enhance its binding affinity to biological targets.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Effective against MDA-MB-231 and HepG2 cells |
| Apoptosis Induction | Enhanced caspase-3 activity at higher concentrations |
| Cell Cycle Arrest | Induced G₂/M phase arrest in cancer cells |
Case Studies
- Study on Microtubule Assembly :
- Apoptosis Induction Study :
Q & A
Q. What are the recommended synthetic routes for preparing Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare 3,4-dimethoxyphenylacetic acid by reacting 3,4-dimethoxybenzaldehyde with chloroacetic acid in a basic medium (e.g., sodium ethoxide in ethanol), followed by acidification .
- Step 2 : Introduce the acetyl group at the 2-position using a Mannich reaction. For example, react 3,4-dimethoxyphenylacetic acid with formaldehyde and a secondary amine in ethanol under reflux, followed by acetylation .
- Step 3 : Install the 4,5-dimethoxy groups via selective etherification using methyl iodide and a strong base (e.g., K₂CO₃) in DMF .
Validate purity at each stage using TLC and recrystallization.
Q. How can the structure of this compound be confirmed experimentally?
A combination of spectroscopic techniques is required:
- IR Spectroscopy : Key bands include C=O stretching (~1720 cm⁻¹ for acetyl groups) and C-O-C stretching (~1230–1260 cm⁻¹ for methoxy groups). Note that solvent choice (e.g., KBr pellet vs. split mull) may shift absorption bands .
- NMR : ¹H NMR should resolve methoxy protons as singlets (~δ 3.8–3.9 ppm) and aromatic protons in the 3,4-dimethoxyphenyl group as a doublet or multiplet (δ 6.5–7.5 ppm). ¹³C NMR will confirm carbonyl carbons (~δ 170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of the molecular ion (C₂₀H₂₂O₈, calculated [M+H]⁺ = 391.1391).
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Fluorometric Assays : Derivatize the compound with phosphopyridoxyl to enhance fluorescence, enabling detection limits as low as 0.1 µg/mL .
- HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid in water. Monitor transitions specific to the molecular ion (e.g., m/z 391 → 152 for fragmentation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of CYP3A4 (PDB ID: 1TQN). Focus on the methoxy and acetyl groups, which may occupy hydrophobic pockets or form hydrogen bonds with active-site residues like Arg-105 .
- Validate predictions with in vitro metabolism studies using human liver microsomes and LC-MS-based metabolite identification .
Q. What strategies resolve contradictions in spectral data between dispersive and FTIR instruments?
- Solvent Calibration : Re-measure spectra in the same solvent (e.g., KBr pellet) to minimize environmental variability .
- Band Deconvolution : Use software like GRAMS/AI to separate overlapping peaks (e.g., C=O and C-O-C stretches) in FTIR spectra. Compare with dispersive instrument data to assign discrepancies to resolution differences .
Q. How does the compound’s metabolic stability vary under oxidative conditions?
- In vitro Oxidation : Incubate with H₂O₂ and Fe²⁺ (Fenton’s reagent) at 37°C. Monitor degradation via HPLC and identify products (e.g., demethylated or hydroxylated derivatives) using HRMS .
- Kinetic Analysis : Calculate half-life (t₁/₂) under pseudo-first-order conditions. Methoxy groups typically slow oxidation compared to hydroxyl analogs .
Q. What structural modifications enhance its stability in aqueous solutions?
- Pro-drug Design : Replace the acetyl group with an ester (e.g., methyl ester) to reduce hydrolysis. Evaluate stability at pH 7.4 (PBS buffer) using UV-Vis spectroscopy (λmax ~256 nm) .
- Chelation : Introduce a metal-chelating group (e.g., 2,2'-bipyridine) to stabilize the compound against photodegradation .
Q. How can crystallography resolve ambiguities in stereochemistry for synthetic intermediates?
- X-ray Diffraction : Grow single crystals of intermediates (e.g., threo- or erythro- diastereomers) in a 1:1 ethanol/water mixture. Refine data with SHELXL to assign absolute configurations .
- Compare with Synthetic Standards : Use circular dichroism (CD) for chiral centers if crystals are unavailable .
Data Contradiction Analysis
Q. Conflicting pKa values reported in literature: How to determine the most reliable value?
- Experimental Measurement : Use potentiometric titration in 0.1 M KCl at 25°C. The compound’s carboxylic acid group should have a pKa ~4.06 ± 0.10, while phenolic -OH (if present) would be ~9–10 .
- Computational Prediction : Compare results from ChemAxon and SPARC models. Discrepancies >0.5 units suggest experimental validation is critical .
Q. Disagreement in melting points across studies: What factors contribute?
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. benzene) and analyze via DSC to detect polymorphic forms .
- Purity : Repeat melting point analysis after column chromatography (silica gel, hexane/EtOAc). Impurities like residual dimethylamine (from Mannich reactions) can depress melting points .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
